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Introduction
Edralbrutinib, also known as TG-1701, is a potent and selective, orally available, irreversible

inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key component of the B-cell receptor

(BCR) signaling pathway, BTK is a critical therapeutic target in various B-cell malignancies.[1]

Edralbrutinib covalently binds to a cysteine residue (Cys-481) in the active site of BTK,

leading to sustained inhibition of its kinase activity. This technical guide provides an in-depth

overview of the chemical structure, physicochemical and pharmacological properties,

mechanism of action, and key experimental protocols for the characterization of Edralbrutinib.

Chemical Structure and Properties
Edralbrutinib is a complex heterocyclic molecule with the systematic IUPAC name 4-amino-1-

[(3R)-1-(but-2-ynoyl)pyrrolidin-3-yl]-3-[4-(2,6-difluorophenoxy)phenyl]-1,6-dihydro-7H-

pyrrolo[2,3-d]pyridazin-7-one.[1] Its chemical and physical properties are summarized in the

tables below.

Table 1: Chemical Identifiers for Edralbrutinib
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Identifier Value

IUPAC Name

4-amino-1-[(3R)-1-(but-2-ynoyl)pyrrolidin-3-yl]-3-

[4-(2,6-difluorophenoxy)phenyl]-1,6-dihydro-7H-

pyrrolo[2,3-d]pyridazin-7-one[1]

Synonyms TG-1701, TG 1701, TG1701[1]

CAS Number 1858206-58-2[1]

Chemical Formula C₂₆H₂₁F₂N₅O₃[1]

InChI Key DNPOFZXZJJDQLB-MRXNPFEDSA-N[1]

SMILES

C#CC(=O)N1CC--INVALID-LINK--

N1C=C(C2=C1N=NC(=O)C2N)C1=CC=C(OC2

=C(F)C=CC=C2F)C=C1

Table 2: Physicochemical Properties of Edralbrutinib
Property Value

Molecular Weight 489.48 g/mol [1]

Exact Mass 489.1612 g/mol [1]

Solubility DMSO: 98 mg/mL (200.21 mM)[2]

Appearance Solid powder

Storage
Dry, dark, and at 0 - 4 °C for short term or -20

°C for long term[1]

Mechanism of Action and Signaling Pathway
Edralbrutinib is an irreversible inhibitor of Bruton's tyrosine kinase, a non-receptor tyrosine

kinase essential for B-cell development, differentiation, and signaling. Upon activation of the B-

cell receptor (BCR), BTK is phosphorylated and in turn activates downstream signaling

pathways, including the PLCγ2, PI3K/AKT, and NF-κB pathways. These pathways are crucial

for B-cell proliferation and survival.
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Edralbrutinib's mechanism of action involves the formation of a covalent bond with the

cysteine 481 (Cys-481) residue within the ATP-binding domain of BTK. This irreversible binding

blocks the kinase activity of BTK, thereby inhibiting the downstream signaling cascade and

leading to decreased proliferation and survival of malignant B-cells.[1]
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Diagram 1: Edralbrutinib's inhibition of the BTK signaling pathway.

Pharmacological Properties
Edralbrutinib has demonstrated high potency and selectivity for BTK. In a binding assay

against a panel of 441 human kinases, Edralbrutinib was found to be more selective than the

first-generation BTK inhibitor, ibrutinib.[1]

Table 3: In Vitro Pharmacological Data for Edralbrutinib
Parameter Value Comparison (Ibrutinib)

BTK Binding Affinity (Kd) 3 nmol/L[1][2] 1.5 nmol/L[1]

BTK Kinase Activity (EC₅₀) 6.70 nmol/L[1] 1.65 nmol/L (IC₅₀)[1]

EGFR Binding Affinity (Kd) >10,000 nmol/L 74 nmol/L

ITK Binding Affinity (Kd) >10,000 nmol/L 210 nmol/L

TXK Binding Affinity (Kd) >10,000 nmol/L 147 nmol/L

JAK3 Binding Affinity (Kd) >10,000 nmol/L 106 nmol/L
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Table 4: In Vivo Pharmacological Data for Edralbrutinib
(MINO Xenograft Model)

Dose
Tumor Growth Inhibition
(TGI)

Comparison (Ibrutinib)

25 mg/kg 56%[1] -

50 mg/kg 72%[1] -

100 mg/kg 78%[1] 70% (at 100 mg/kg)[1]

Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of Edralbrutinib are

provided below.

Kinase Binding Assay
Objective: To determine the selectivity of Edralbrutinib against a broad panel of human

kinases.

Methodology:

The binding of Edralbrutinib (at a concentration of 1 µmol/L) was assessed against a

panel of 441 human kinases using the DiscoverX KINOMEscan™ technology.[1]

This competitive binding assay measures the ability of the test compound to displace a

proprietary ligand from the kinase active site.

The amount of kinase-ligand interaction is quantified by quantitative PCR (qPCR) of a

DNA tag conjugated to the kinase.

Results are reported as the percentage of the kinase that remains bound to the ligand in

the presence of the test compound, from which the dissociation constant (Kd) can be

calculated.[1]

BTK Kinase Activity Assay
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Objective: To determine the half-maximal effective concentration (EC₅₀) of Edralbrutinib for

inhibiting BTK kinase activity.

Methodology:

A radioactive ³³P-ATP filtration assay was utilized to measure the kinase activity of wild-

type BTK.[1][3]

The assay was performed in the presence of increasing concentrations of Edralbrutinib.

The reaction mixture contained the BTK enzyme, a suitable substrate (e.g., a peptide

substrate), and ³³P-labeled ATP.

The reaction was allowed to proceed for a defined period, after which the reaction

products were captured on a filter membrane.

The amount of incorporated ³³P was quantified using a scintillation counter.

The EC₅₀ value was determined by plotting the percentage of kinase inhibition against the

logarithm of the Edralbrutinib concentration.[1]

In Vitro BTK Occupancy Assay
Objective: To measure the engagement of Edralbrutinib with its target, BTK, within a cellular

context.

Methodology:

The BTK-expressing follicular lymphoma cell line DoHH-2 was used.[1]

Cells were incubated with varying concentrations of Edralbrutinib.

Following incubation, the cells were lysed.

The cell lysates were then incubated with a fluorescently labeled BTK-specific probe that

competes for binding to the BTK active site.
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The amount of fluorescent probe bound to BTK was measured, which is inversely

proportional to the occupancy of BTK by Edralbrutinib.

Complete BTK occupancy is achieved when the fluorescent signal is maximally reduced.

[1]
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Diagram 2: General experimental workflow for Edralbrutinib characterization.
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Cell Viability Assay
Objective: To assess the effect of Edralbrutinib on the proliferation and viability of B-cell

non-Hodgkin lymphoma (B-NHL) cell lines.

Methodology:

A panel of B-NHL cell lines, including those with wild-type BTK and the C481S resistance

mutation, were used.[1]

Cells were seeded in multi-well plates and treated with increasing concentrations of

Edralbrutinib for a specified duration (e.g., 72 hours).[3]

Cell viability was measured using a luminescent-based assay, such as the CellTiter-Glo®

Luminescent Cell Viability Assay (Promega).[3]

This assay quantifies the amount of ATP present, which is an indicator of metabolically

active cells.

The luminescent signal was read using a plate reader, and the IC₅₀ values were

calculated.

In Vivo Xenograft Study
Objective: To evaluate the antitumor efficacy of Edralbrutinib in a mouse model of B-NHL.

Methodology:

Female immunodeficient mice (e.g., nude mice) were subcutaneously inoculated with a B-

NHL cell line (e.g., MINO).[1][3]

Once tumors reached a palpable size, the mice were randomized into treatment and

control groups.

Edralbrutinib was administered orally at various doses (e.g., 25, 50, and 100 mg/kg) for a

defined treatment period (e.g., 16 days).[1]

Tumor volumes were measured regularly using calipers.
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At the end of the study, the percentage of tumor growth inhibition (TGI) was calculated for

each treatment group relative to the vehicle control group.[1]

Conclusion
Edralbrutinib is a next-generation irreversible BTK inhibitor with a distinct selectivity profile

compared to first-in-class agents. Its potent and selective inhibition of BTK translates to

significant antitumor activity in preclinical models of B-cell malignancies. The data summarized

in this technical guide provide a comprehensive overview of its chemical, physicochemical, and

pharmacological properties, supporting its ongoing clinical development. The detailed

experimental protocols offer a framework for researchers and scientists to further investigate

the properties and potential applications of Edralbrutinib and similar targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3324443?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3324443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

